molecular formula C11H14FNO B12276438 Phenol,3-fluoro-2-(4-piperidinyl)-

Phenol,3-fluoro-2-(4-piperidinyl)-

Cat. No.: B12276438
M. Wt: 195.23 g/mol
InChI Key: FKKFCMUPXATEHU-UHFFFAOYSA-N
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Description

Phenol,3-fluoro-2-(4-piperidinyl)- is a chemical compound that features a phenol group substituted with a fluorine atom at the third position and a piperidinyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol,3-fluoro-2-(4-piperidinyl)- can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with piperidine under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation and nucleophilic substitution. For instance, piperidine-4-carboxylic acid and 1,3-difluorobenzene can be used as starting materials, with the reaction proceeding in the presence of various halogen derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenol,3-fluoro-2-(4-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The fluorine atom and the piperidinyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

Phenol,3-fluoro-2-(4-piperidinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol,3-fluoro-2-(4-piperidinyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. The piperidinyl group may interact with receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol,3-fluoro-2-(4-piperidinyl)- is unique due to the presence of both the fluorine atom and the piperidinyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

3-fluoro-2-piperidin-4-ylphenol

InChI

InChI=1S/C11H14FNO/c12-9-2-1-3-10(14)11(9)8-4-6-13-7-5-8/h1-3,8,13-14H,4-7H2

InChI Key

FKKFCMUPXATEHU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=CC=C2F)O

Origin of Product

United States

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